O-GlcNAc Metabolic Labeling in Diverse Cell Lines
The peracetylated derivative of the target compound, Ac₃6AzGalNAc, enabled robust labeling of O-GlcNAc-modified proteins in a panel of five mammalian cell lines as assessed by copper-free click chemistry conjugation to DBCO-Cy5. Labeling intensity was quantified via in-gel fluorescence scanning [1].
| Evidence Dimension | O-GlcNAc labeling intensity (in-gel fluorescence) across cell lines |
|---|---|
| Target Compound Data | Ac₃6AzGalNAc produced detectable O-GlcNAc labeling in HeLa, MCF-7, A549, HepG2, and HEK293T cell lines [1] |
| Comparator Or Baseline | Untreated cells (baseline); DMSO vehicle control showed negligible background signal [1] |
| Quantified Difference | Labeling signal significantly above baseline in all five cell lines; magnitude of difference not numerically specified but visually distinct in fluorescence images [1] |
| Conditions | Cells cultured in DMEM, treated with 100 μM Ac₃6AzGalNAc for 48 h, lysed, clicked to DBCO-Cy5, resolved by SDS-PAGE, imaged by fluorescence scanning |
Why This Matters
Robust O-GlcNAc labeling across five distinct cell lines supports procurement for cross-cell-type comparative glycoproteomics studies.
- [1] Guo, J., Zhang, G., Ma, J., Zhao, C., Xue, Q., Wang, J., Liu, W., Liu, K., Wang, H., Liu, N., Song, Q., & Li, J. (2019). Detection and identification of O-GlcNAc-modified proteins using 6-azido-6-deoxy-N-acetyl-galactosamine. Organic & Biomolecular Chemistry, 17(17), 4326-4334. View Source
